molecular formula C13H9F3N2O B3595845 N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 717858-97-4

N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B3595845
CAS No.: 717858-97-4
M. Wt: 266.22 g/mol
InChI Key: JFCDNQVJUVAQQQ-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxamide is a sophisticated chemical building block designed for research and development, particularly in the fields of agrochemistry and pharmaceutical science. Its structure integrates a pyridine carboxamide core with a 4-(trifluoromethyl)phenyl group, a combination known to confer valuable physicochemical properties to molecules. The inclusion of the trifluoromethylpyridine (TFMP) motif is a established strategy in modern chemistry to enhance biological activity. The trifluoromethyl group is strongly electron-withdrawing, which can significantly influence a compound's lipophilicity, metabolic stability, and biomolecular affinity . This makes TFMP derivatives key intermediates in the creation of active ingredients with improved performance and selectivity . In agrochemical research, analogous compounds have demonstrated potent antifungal activities by acting as succinate dehydrogenase inhibitors (SDHIs), disrupting cellular energy production in pathogenic fungi . Furthermore, the carboxamide linkage is a common structural feature in numerous commercial fungicides and pharmaceuticals, underscoring its utility in molecular design . This compound is offered exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)10-1-3-11(4-2-10)18-12(19)9-5-7-17-8-6-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCDNQVJUVAQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361349
Record name N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717858-97-4
Record name N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)aniline with pyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Medicinal Chemistry

N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structural features contribute to its potential therapeutic effects.

Anticancer Properties

Research has indicated that this compound exhibits antiproliferative effects against various cancer cell lines. The mechanism often involves inhibition of critical signaling pathways such as PI3K/AKT.

Table 1: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (µM)Mechanism
Compound ACaco-2 (colorectal)37.4PI3K/AKT inhibition
Compound BHCT-116 (colon)8.9Induction of apoptosis
Compound CMCF-7 (breast)15.0Cell cycle arrest

Antibacterial Activity

The compound has also been studied for its antibacterial properties. Derivatives have shown significant inhibition against bacterial Sfp-PPTase, which is essential for bacterial viability.

Table 2: Antibacterial Activity of Related Compounds

CompoundTargetIC50 (µM)Notes
Compound 1Sfp-PPTase0.5Submicromolar potency
Compound 2MRSA2.5Effective against resistant strains
Compound 3E. coli1.0Implicated efflux mechanisms

Materials Science

The compound’s unique structure allows it to be utilized in developing advanced materials with specific properties such as high thermal stability and resistance to chemical degradation. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Biological Studies

This compound is employed in enzyme inhibition studies and receptor binding assays due to its ability to interact with biological macromolecules.

Industrial Applications

In industrial settings, this compound is utilized in synthesizing agrochemicals and specialty chemicals, showcasing its versatility beyond laboratory research.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural modifications:

Table 3: SAR Insights

ModificationEffect on Activity
Removal of trifluoromethyl groupDecreased potency
Addition of electron-withdrawing groups (e.g., halogens)Variable effects; often detrimental
Alteration of amide positionSignificant impact on binding affinity

High-Throughput Screening

A notable case study involved evaluating a series of pyridine derivatives, including this compound, in high-throughput screening assays against various bacterial strains. Results indicated enhanced antibacterial efficacy with specific modifications while maintaining low cytotoxicity towards human cells.

Anticancer Efficacy in Xenograft Models

Another study focused on the anticancer potential of this compound derivatives, revealing effective tumor growth inhibition in xenograft models alongside favorable pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The biological activity of pyridine-4-carboxamides is highly dependent on substituents on the phenyl ring and the pyridine core. Key comparisons include:

Compound Name Substituents/Modifications Key Biological Activity Reference
N-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxamide -CF₃ at para position of phenyl Anti-inflammatory, anticancer
Ftivazide () 3,5-Dimethoxyphenyl methylideneamino Antibacterial
Verazide () 3,4-Dimethoxyphenyl methylideneamino Antibacterial
Furonazide () Furan-2-yl methylideneamino Antibacterial
5d () 4-Chlorophenyl + thiazolidinone Dual COX/LOX inhibition (89.28% COX-1)
5f () 4-Nitrophenyl + thiazolidinone Dual COX/LOX inhibition (52.80% COX-2)
14d () Morpholino-thiopyrano[4,3-d]pyrimidine PI3Kα inhibition (IC₅₀ < 1 μM)


Key Observations :

  • Electron-Withdrawing Groups (EWGs): The -CF₃ group in the target compound enhances lipophilicity and resistance to enzymatic degradation, similar to -Cl and -NO₂ groups in ’s anti-inflammatory derivatives .
  • Methoxy Groups : Ftivazide and Verazide () utilize methoxy substituents for antibacterial activity, suggesting that electron-donating groups (EDGs) may favor interactions with bacterial targets .
  • Hybrid Scaffolds: Compounds like 14d () incorporate morpholino and thiopyrano moieties, broadening target specificity (e.g., PI3Kα vs. COX/LOX) .

Biological Activity

N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic applications, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound contains a pyridine ring substituted with a trifluoromethyl group, which enhances its lipophilicity and potential biological activity. The trifluoromethyl moiety is known to influence the compound's reactivity and interaction with biological targets.

The primary mechanism of action for this compound involves its interaction with various biological macromolecules, particularly enzymes and receptors.

  • Target Enzymes : The compound has been studied for its inhibitory effects on mitochondrial complex II, specifically binding to the ubiquinone-binding site (Q-site) . This interaction disrupts the electron transport chain, leading to decreased ATP production and inducing apoptosis in cancer cells .
  • Biochemical Pathways : Research indicates that this compound may modulate several biochemical pathways, including those involved in cell proliferation and apoptosis, making it a candidate for cancer therapy .

Anticancer Activity

This compound has demonstrated notable anticancer properties in various studies:

  • In Vitro Studies : In cell line assays, the compound exhibited significant cytotoxicity against several cancer types. For instance, it showed an IC50 value of 15.3 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
  • Mechanism : The anticancer effect is attributed to the induction of apoptosis through mitochondrial dysfunction and the activation of pro-apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antifungal Activity : In vitro tests revealed moderate antifungal efficacy against pathogens like Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
  • Bacterial Inhibition : this compound demonstrated bacteriostatic effects against Escherichia coli and Staphylococcus aureus, further expanding its therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)15.3
AntifungalCandida albicansModerate
BacteriostaticE. coliModerate
Apoptosis InductionVarious Cancer Cells-

Case Study: Chagas Disease Treatment

In a notable study, this compound was investigated as a potential treatment for Chagas disease caused by Trypanosoma cruzi. The compound was administered to infected mice starting eight days post-infection. Results indicated a significant reduction in parasitemia levels compared to control groups, highlighting its therapeutic potential against this neglected tropical disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves coupling a pyridine-4-carboxylic acid derivative with 4-(trifluoromethyl)aniline using activating agents like HATU or EDCI in anhydrous DMF or THF. Key parameters include maintaining inert conditions (argon/nitrogen), stoichiometric control of reagents, and purification via column chromatography (silica gel, gradient elution). Reaction progress should be monitored by TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic protons, trifluoromethyl groups, and amide bonds.
  • X-ray Crystallography : For unambiguous confirmation, employ SHELX programs (e.g., SHELXL) for structure refinement. Crystallization in solvents like DCM/hexane or methanol/water is recommended .
  • HPLC-MS : To assess purity (>98%) and molecular ion consistency .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for:

  • Enzyme Inhibition Studies : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases).
  • Cellular Uptake Studies : Use radiolabeled (e.g., 3^3H) analogs to quantify permeability in Caco-2 or MDCK cell monolayers .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields during the amide coupling step?

  • Methodological Answer : Low yields often stem from steric hindrance or poor nucleophilicity of the aniline. Strategies include:

  • Pre-activation : Convert the carboxylic acid to an acid chloride using oxalyl chloride.
  • Microwave-assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) while improving homogeneity.
  • Alternative Coupling Agents : Use T3P® (propylphosphonic anhydride) for higher efficiency in polar aprotic solvents .

Q. What analytical approaches resolve contradictions in crystallographic data, such as disordered trifluoromethyl groups?

  • Methodological Answer : For disordered regions:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping electron densities.
  • Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) to improve resolution.
  • DFT Calculations : Compare experimental and computed (e.g., Gaussian) bond lengths/angles to validate models .

Q. How does the trifluoromethyl group influence the compound’s binding affinity in target proteins?

  • Methodological Answer : Perform:

  • Molecular Dynamics Simulations : Use AMBER or GROMACS to analyze hydrophobic interactions and fluorine-mediated hydrogen bonding.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with/without CF3_3 substitution.
  • SAR Studies : Synthesize analogs (e.g., methyl or chloro substituents) to compare IC50_{50} values in enzyme assays .

Q. What strategies mitigate off-target effects when testing this compound in cellular assays?

  • Methodological Answer :

  • Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out non-specific binding.
  • CRISPR Knockout Models : Validate target engagement using cells lacking the putative target protein.
  • Proteome Profiling : Employ affinity-based pulldown with biotinylated probes and LC-MS/MS to identify interacting proteins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide
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N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.